N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is a complex organic compound primarily used in the field of organic electronics. This compound is known for its role as a hole transport material in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthyl and phenyl groups through a series of reactions involving halogenation, Suzuki coupling, and amination . The reaction conditions often require the use of palladium catalysts, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, OPVs, and other organic electronic devices .
Mechanism of Action
The compound exerts its effects primarily through its role as a hole transport material. In electronic devices, it facilitates the movement of positive charges (holes) from the anode to the emissive layer, enhancing the efficiency and performance of the device . The molecular targets and pathways involved include interactions with the electronic states of the materials in the device, leading to improved charge transport and reduced energy loss .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(biphenyl-4-yl)-N’-(naphthalene-1-yl)-N’-phenylbenzidine
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine
- N-(1-Naphthyl)-N’,N’-bis(phenyl)-N-phenyl-1,4-benzenediamine .
Uniqueness
N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine stands out due to its unique structural features that enhance its performance as a hole transport material. Its combination of naphthyl and biphenyl groups provides a balance of rigidity and flexibility, leading to improved charge mobility and stability in electronic devices .
Properties
IUPAC Name |
2-phenyl-N-[4-(4-phenylnaphthalen-1-yl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25N/c1-3-11-25(12-4-1)29-23-24-30(33-17-8-7-16-32(29)33)27-19-21-28(22-20-27)35-34-18-10-9-15-31(34)26-13-5-2-6-14-26/h1-24,35H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAVNARLFOEEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=C(C5=CC=CC=C54)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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